Molecular Weight and Chain Length Differentiation: Fmoc-PEG10 vs. Fmoc-PEG8 and Fmoc-PEG12
Fmoc-PEG10-NHS ester exhibits a molecular weight of 848.93 Da, representing a 10-unit PEG spacer (decaethylene glycol), which positions it as an intermediate-length option between the shorter Fmoc-PEG8-NHS ester (MW 760.83, 8 units) and longer Fmoc-PEG12-NHS ester (MW ~937, 12 units) . While all three share the Fmoc and NHS ester functionalities, the PEG10 variant provides a molecular weight differential of +88.1 Da relative to PEG8 and approximately -88 Da relative to PEG12 . This specific 10-unit architecture is frequently employed in PROTAC linker libraries and ADC peptide-linker constructs (e.g., Fmoc-PEG10-Ala-Ala-Asn-PAB) , indicating a functional sweet spot for achieving optimal spatial separation in ternary complex formation.
| Evidence Dimension | Molecular weight and PEG chain length (ethylene glycol units) |
|---|---|
| Target Compound Data | MW 848.93 Da; PEG10 (10 units) |
| Comparator Or Baseline | Fmoc-PEG8-NHS ester: MW 760.83 Da, PEG8 (8 units); Fmoc-PEG12-NHS ester: MW ~937 Da, PEG12 (12 units) |
| Quantified Difference | MW difference: +88.1 Da vs. PEG8; approximately -88 Da vs. PEG12 |
| Conditions | Calculated from molecular formula C42H60N2O16 (PEG10) and C38H52N2O14 (PEG8) |
Why This Matters
The specific 10-unit PEG chain length directly influences the spatial separation between E3 ligase and target protein ligands in PROTACs, affecting ternary complex formation efficiency—a parameter that cannot be achieved by substituting a PEG8 or PEG12 linker without altering conjugate geometry.
